Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate; hydrochloride, commonly known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a synthetic amino acid derivative. DOPS is a precursor of norepinephrine and dopamine that plays a significant role in the central nervous system (CNS). DOPS is used to treat various neurological disorders, such as Parkinson's disease, multiple system atrophy, and autonomic failure.
Scientific Research Applications
Synthetic Methodologies and Structural Analysis
Piperidine derivatives are frequently explored for their synthetic utility and potential in creating complex molecular structures. For example, the study on the Characterization of hydroxytrichloropicolinic acids demonstrates the use of NMR analysis for structural verification of chlorinated compounds, highlighting the importance of such methodologies in synthetic chemistry and structural elucidation (Irvine, Cooper, & Thornburgh, 2008). Similarly, Cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride study elaborates on the structural intricacies of piperidinium derivatives through X-ray diffraction, shedding light on molecular conformations and interactions (Dega-Szafran et al., 2006).
Molecular Interactions and Biological Activities
Investigations into the molecular interactions and potential biological activities of piperidine derivatives are also notable. The engineering of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging is an example where the structural features of such compounds are leveraged for biological applications, offering tools for biomedical research (Weibel et al., 2004). Additionally, the synthesis and exploration of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation highlight the chemical versatility and reactivity of piperidine derivatives, which could be relevant for pharmaceutical synthesis and material science (Takács et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5?,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUAHKXIVVUJAE-PATRPMPQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(CCN1)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@@H]([C@@H](CCN1)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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